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molecular formula C8H6N2O B1293667 3-Cyanobenzamide CAS No. 3441-01-8

3-Cyanobenzamide

Cat. No. B1293667
M. Wt: 146.15 g/mol
InChI Key: PAQVSWFCADWSLB-UHFFFAOYSA-N
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Patent
US06433211B1

Procedure details

Isophthalonitrile (12.8 g, 0.1 mol) and methanol (115.2 g) were mixed, and the resultant mixture was heated to 64° C. with stirring. To the mixture, a 20% aqueous solution of sodium hydroxide (10 g) was added over six hours. Liquid chromatographic analysis revealed the reaction mixture contained 13.1 g of m-cyanobenzamide (yield 90%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
115.2 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([C:5]#[N:6])[CH:3]=1.[OH-:11].[Na+]>CO>[C:5]([C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[C:1]([NH2:10])=[O:11])#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N
Name
Quantity
115.2 g
Type
solvent
Smiles
CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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